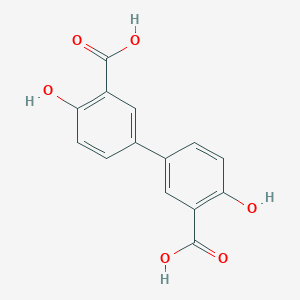

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid

概要

説明

Synthesis Analysis

The synthesis of derivatives closely related to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid involves multiple steps, starting from basic biphenyl compounds. One method reported the synthesis of 4′-hydroxy-4-biphenylcarboxylic acid from 4-hydroxybiphenyl through a process involving esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis, achieving an overall yield of 57.8% (Cai Ji-wen, 2007). Another notable synthesis approach is the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates via a base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, facilitated by air and resulting in good yields (P. Joshi, J. Nanubolu, R. Menon, 2016).

Molecular Structure Analysis

The molecular structure of compounds related to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been studied through experimental and theoretical approaches. Crystallization and spectroscopic investigations reveal intricate details about molecular arrangements and interactions, providing insights into the structural characteristics of these compounds (Ö. Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving derivatives of 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid showcase a variety of functional group transformations and reaction mechanisms. The decarboxylation of closely related compounds highlights the potential of these substances to undergo significant chemical changes, influencing their overall properties and applications (H. Blaschko, P. Holton, G. Stanley, 1948).

Physical Properties Analysis

The synthesis and study of 4'-Bromobiphenyl-4-carboxylic acid, a compound similar to 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid, reveal significant insights into the physical properties of these substances. These include methodologies that result in high yields and processes characterized by low cost and simplicity, indicating the practical aspects of synthesizing and working with such compounds (Zhu Yan-lon, 2015).

科学的研究の応用

Polymer Synthesis :

- Used in the synthesis of thermotropic poly(ester-imide)s, which form a highly ordered, quasi-crystalline smectic layer structure in solid state and a nematic phase in the molten state (Abajo et al., 1997).

Hemolytic Property Analysis :

- 4,4'-Dihydroxybiphenyl derivatives showed no hemolytic properties, contrary to similar 4,4'-aminoalkoxybiphenyls which exhibited significant hemolysis (Zanoza et al., 2016).

Photosetting Cholesteric Polyesters :

- Involved in the synthesis of photosetting cholesteric polyesters derived from 4-hydroxycinnamic acid and isosorbide (Sapich et al., 1998).

Synthesis of Novel Ligands :

- A synthesis route has been designed to make substituted 4,4'-biphenyldicarboxylate derivatives for use in nano-porous materials (Dun-ru, 2007).

Synthesis of Aromatic Poly(ester-imide)s :

- Used in the synthesis of aromatic poly(ester-imide)s with excellent solubility in some polar organic solvents and high glass-transition temperatures (Behniafar et al., 2005).

Cocrystal Design :

- Played a role in the design and isolation of 4-hydroxybenzamide–dicarboxylic acid cocrystals, demonstrating synthon modularity in crystal structures (Tothadi & Desiraju, 2012).

Coordination Polymer Synthesis :

- Utilized in the hydrothermal generation of new compounds in coordination polymers, exhibiting structural diversity and catalytic properties (Cheng et al., 2022).

Biotransformation in Fungi :

- Investigated for its biotransformation by the filamentous fungus Talaromyces helicus, leading to the production of various hydroxylated derivatives (Romero et al., 2005).

Atmospheric Studies :

- Analyzed in the context of seasonal changes in the distribution of dicarboxylic acids in the urban atmosphere (Kawamura & Ikushima, 1993).

Magnetism in Organic Nitroxides :

- Studied for its role in the magnetism of conjugated organic nitroxides (Field & Lahti, 2003).

Improved Proton Conductivity in Polybenzimidazole Membranes :

- Synthesized for use in polybenzimidazole membranes with enhanced proton conductivity for high-temperature proton exchange membrane applications (He et al., 2022).

Enhanced Thermal Conductivity in Polybenzoxazoles :

- Contributed to the enhanced thermal conductivity of semi-aliphatic liquid crystalline polybenzoxazoles using magnetic orientation (Hasegawa et al., 2011).

将来の方向性

4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has been shown to be an effective reagent for the synthesis of 4-hydroxypyridine derivatives . It can also be used as a reaction component for the preparation of complex compounds such as 2-aminopyridines and 2-aminopyrimidines . This suggests potential future applications in the synthesis of these and possibly other compounds.

特性

IUPAC Name |

5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISWLBIMLGAHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448946 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

CAS RN |

13987-45-6 | |

| Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)

![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)